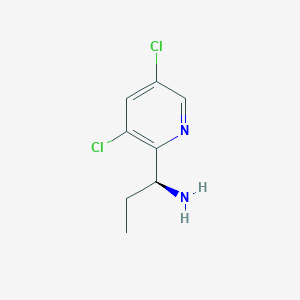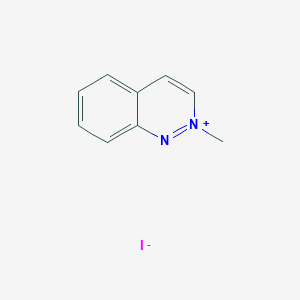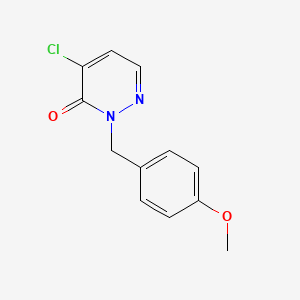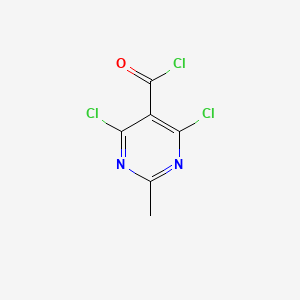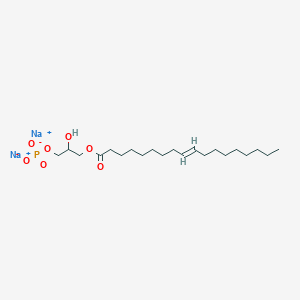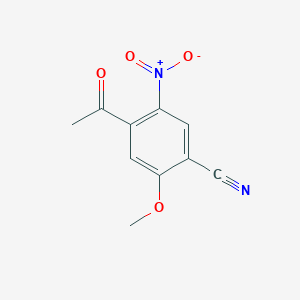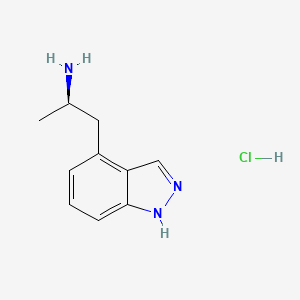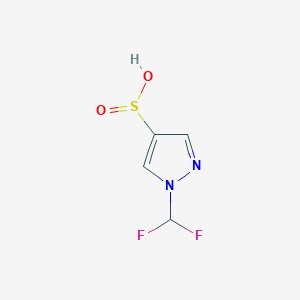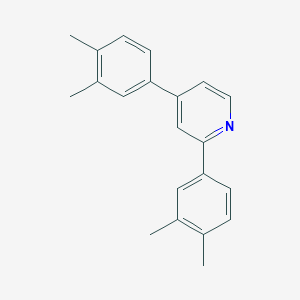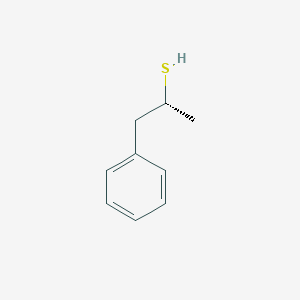
(R)-1-Phenylpropane-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-Phenylpropane-2-thiol is an organic compound characterized by a thiol group attached to a propane chain with a phenyl group at the first carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Phenylpropane-2-thiol typically involves the reaction of ®-1-Phenylpropane-2-ol with thiolating agents. One common method is the use of thiourea followed by hydrolysis to yield the desired thiol compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of ®-1-Phenylpropane-2-thiol may involve more scalable methods such as catalytic hydrogenation of precursor compounds or the use of continuous flow reactors to optimize yield and purity. These methods are designed to meet the demands of large-scale production while maintaining cost-effectiveness and efficiency.
化学反应分析
Types of Reactions
®-1-Phenylpropane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted organic compounds depending on the reactants used.
科学研究应用
®-1-Phenylpropane-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in the context of thiol-disulfide exchange reactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ®-1-Phenylpropane-2-thiol involves its thiol group, which can interact with various molecular targets through thiol-disulfide exchange reactions. This interaction can modulate the activity of enzymes and proteins, influencing cellular pathways and biological processes. The compound’s ability to undergo oxidation and reduction also plays a role in its biological effects.
相似化合物的比较
Similar Compounds
1-Phenylethanethiol: Similar structure but with a shorter carbon chain.
2-Phenylpropane-1-thiol: Thiol group located at a different position on the propane chain.
Benzyl mercaptan: Contains a benzyl group instead of a phenyl group.
Uniqueness
®-1-Phenylpropane-2-thiol is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. The presence of the phenyl group and the thiol group at specific positions on the propane chain imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C9H12S |
|---|---|
分子量 |
152.26 g/mol |
IUPAC 名称 |
(2R)-1-phenylpropane-2-thiol |
InChI |
InChI=1S/C9H12S/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m1/s1 |
InChI 键 |
ACTXIMLSMCEGSC-MRVPVSSYSA-N |
手性 SMILES |
C[C@H](CC1=CC=CC=C1)S |
规范 SMILES |
CC(CC1=CC=CC=C1)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


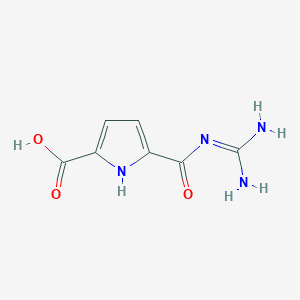
![6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12964902.png)
